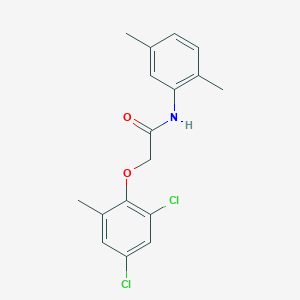
ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EHP-101, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as piperidinecarboxylates, which have been shown to exhibit diverse biological activities.
作用机制
The mechanism of action of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate also inhibits the activity of the enzyme monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can reduce inflammation in animal models of multiple sclerosis and Huntington's disease.
实验室实验的优点和局限性
One of the advantages of using ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is in the optimization of the synthesis method for ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, which could lead to the development of more efficient and cost-effective methods for producing this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential effects on other cellular signaling pathways.
合成方法
The synthesis of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multistep process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of a base. This step yields the intermediate product, which is then reacted with 2-phenoxyethyl bromide to form the final compound.
科学研究应用
Ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of neurodegenerative diseases such as multiple sclerosis and Huntington's disease. ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects and can reduce inflammation in the central nervous system, which is a key factor in the development of these diseases.
属性
IUPAC Name |
ethyl 1-[(2-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-2-27-22(26)23(14-17-28-20-9-4-3-5-10-20)12-15-24(16-13-23)18-19-8-6-7-11-21(19)25/h3-11,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUOFMYAOVNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N~1~-(tert-butyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5227940.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)